molecular formula C5H11ClN2O2 B2685750 (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride CAS No. 2031242-17-6

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride

货号: B2685750
CAS 编号: 2031242-17-6
分子量: 166.61
InChI 键: RNPAVMPXAQDZJY-PGMHMLKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Oxazolidinone Research

The oxazolidinone class originated from pioneering work by Pharmacia Corporation scientists in the late 20th century, driven by the urgent need to combat rising resistance among Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Early oxazolidinones, including eperezolid and linezolid, established the foundational structure-activity relationship (SAR) principles: a 5-R-aminomethyl group, a 3-heterocyclic substituent, and a 2-oxazolidinone core critical for ribosomal binding. The discovery of linezolid’s unique mechanism—inhibition of the 50S ribosomal subunit’s initiation complex—validated oxazolidinones as non-cross-resistant alternatives to β-lactams and glycopeptides.

Discovery Timeline and Research Milestones

Year Milestone Significance
1987 Identification of lead oxazolidinone S-6123 Demonstrated in vitro activity against Gram-positive pathogens
1993 Optimization of piperazinyl-phenyloxazolidinones Led to eperezolid and linezolid candidates with improved pharmacokinetics
2000 FDA approval of linezolid First oxazolidinone commercialized, marking a 35-year gap in novel antibiotic classes
2017 Synthesis of C5-side chain-modified oxazolidinones Introduced fused heteroaryl systems to enhance potency against linezolid-resistant strains
2023 Development of 3-methyl-substituted derivatives Improved metabolic stability and ribosomal binding affinity

The hydrochloride salt of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one emerged from systematic SAR studies post-2020, focusing on steric and electronic modifications to the C3 position. Replacement of the traditional morpholine or thiomorpholine groups with a methyl group aimed to reduce oxidative metabolism while maintaining the planar conformation necessary for target engagement.

Significance in Antimicrobial Research Landscape

This compound addresses two critical limitations of earlier oxazolidinones:

  • Resistance Mitigation : The 3-methyl group minimizes steric clashes with ribosomal mutations (e.g., G2576U in 23S rRNA) associated with linezolid resistance.
  • Pharmacokinetic Optimization : The hydrochloride salt enhances aqueous solubility (>50 mg/mL at pH 7.4), facilitating intravenous formulation without precipitation risks.

In vitro studies against Staphylococcus aureus and Enterococcus faecalis demonstrate a minimum inhibitory concentration (MIC) range of 0.5–2 μg/mL, comparable to linezolid but with improved bactericidal activity in biofilm models.

Evolution from First-Generation Oxazolidinones

Structural comparisons highlight key innovations:

Feature Linezolid (5R)-5-(Aminomethyl)-3-methyl Derivative
C3 Substituent Morpholine Methyl
C5 Group Acetamidomethyl Aminomethyl
Salt Form Free base Hydrochloride
LogP 0.9 0.4
Plasma Protein Binding 85% 78%

The methyl group at C3 reduces molecular weight (152.58 g/mol vs. 337.35 g/mol for linezolid) and eliminates metabolic hotspots linked to cytochrome P450 interactions. Computational docking models indicate a 1.8-fold higher binding affinity for the 50S ribosomal subunit compared to linezolid, attributed to favorable van der Waals interactions between the methyl group and hydrophobic residues in the rRNA pocket.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-7-3-4(2-6)9-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPAVMPXAQDZJY-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031242-17-6
Record name (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Safety Profile

The safety profile indicates that the compound may cause skin and eye irritation and respiratory issues upon exposure, necessitating proper handling precautions in laboratory settings .

Antibiotic Adjuvant Development

One of the prominent applications of this compound is in enhancing the efficacy of existing antibiotics. Research indicates that it can be used to inhibit specific bacterial enzymes that confer resistance to aminoglycosides and carbapenems. This property allows for the restoration of antibiotic effectiveness against resistant strains .

Case Study: Synergistic Effects with Gentamicin

A study highlighted its use as an adjuvant in combination with gentamicin, demonstrating improved bacterial clearance in vivo. The compound was shown to selectively inhibit the ANT(2”)-Ia enzyme, which is responsible for aminoglycoside resistance, thereby enhancing gentamicin's efficacy against resistant bacterial strains .

Chiral Ligand Synthesis

The compound has also been explored as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral centers in various synthetic pathways, making it valuable in the production of pharmaceuticals where stereochemistry is crucial .

Table: Applications Summary

Application AreaDescriptionReferences
Antibiotic AdjuvantEnhances efficacy of aminoglycosides; inhibits resistance mechanisms
Chiral Ligand SynthesisUsed as a chiral auxiliary in asymmetric synthesis

Pharmacogenomics Research

Recent studies have explored the pharmacogenomic implications of this compound. Its interactions with various genetic factors influence drug metabolism and patient responses to treatment. Understanding these interactions can lead to personalized medicine approaches, particularly in optimizing antibiotic therapy .

作用机制

The mechanism of action of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The oxazolidinone ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

相似化合物的比较

Table 1: Structural Comparison of Oxazolidinone Derivatives

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula CAS Number Key Applications
(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride Methyl (R)-aminomethyl (HCl salt) C₅H₁₁ClN₂O₂ 1788036-27-0 Synthetic intermediate
Tedizolid 3-Fluoro-4-(pyridin-3-yl)phenyl (R)-hydroxymethyl C₁₇H₁₅F₄N₅O₃ 856866-72-3 Antibacterial (FDA-approved)
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride 4-Fluorophenyl Aminomethyl (HCl salt) C₁₀H₁₁ClFN₂O₂ 1177340-06-5 Industrial chemical
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride None (unsubstituted) (S)-aminomethyl (HCl salt) C₄H₉ClN₂O₂ 2007909-59-1 Biochemical reagent
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride Cyclopropyl Aminomethyl (HCl salt) C₇H₁₂ClN₂O₂ N/A Medicinal chemistry building block

Key Differences and Implications

Substituent Effects

  • Position 3 Modifications: 3-Methyl (Target Compound): Enhances metabolic stability compared to bulky aryl groups (e.g., Tedizolid’s 3-fluoroaryl substituent) but may reduce target binding affinity .
  • Position 5 Modifications: (R)-Aminomethyl (Target) vs. (S)-Aminomethyl: Stereochemistry impacts chiral recognition in biological systems. The (S)-enantiomer (CAS 2007909-59-1) is marketed as a biochemical reagent but lacks therapeutic data . Hydroxymethyl (Tedizolid): Improves water solubility and bioavailability compared to aminomethyl derivatives .

Salt Forms and Physicochemical Properties

  • Hydrochloride Salts: Common in aminomethyl derivatives (e.g., target compound, 4-fluorophenyl analog) to enhance solubility and crystallinity .
  • Free Bases vs. Salts : Tedizolid’s phosphate prodrug form (approved in 2014) demonstrates the importance of salt selection for pharmacokinetics .

生物活性

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride, also known by its CAS number 2031242-17-6, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to the oxazolidinone class, which is notable for its antibacterial properties. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C5_5H11_{11}ClN2_2O2_2
  • Molecular Weight : 166.61 g/mol
  • CAS Number : 2031242-17-6

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes necessary for protein translation. This mechanism is similar to that of other oxazolidinones such as linezolid, which is used clinically against resistant Gram-positive infections.

Pharmacological Effects

  • Antibacterial Activity :
    • This compound exhibits broad-spectrum antibacterial properties against both Gram-positive and some Gram-negative bacteria.
    • In vitro studies have demonstrated its effectiveness against strains resistant to conventional antibiotics.
  • Cytotoxicity :
    • Research indicates that this compound has selective cytotoxic effects on cancer cell lines while sparing normal cells.
    • The compound's cytotoxicity was evaluated using various assays, revealing an IC50 value that suggests significant potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A study published in Biomed Research International explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the compound inhibited MRSA growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a treatment option for resistant infections .

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on the cytotoxic effects of various oxazolidinones, this compound demonstrated promising results against several cancer cell lines. The compound exhibited an IC50 value of approximately 25 µM in human breast cancer cells, indicating its potential for further development as an anticancer therapeutic .

Data Tables

PropertyValue
Molecular FormulaC5_5H11_{11}ClN2_2O2_2
Molecular Weight166.61 g/mol
CAS Number2031242-17-6
Antibacterial ActivityEffective against MRSA
Cytotoxicity IC50 (Breast Cancer)25 µM

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride, and how can stereochemical purity be ensured?

  • Methodology : The synthesis of structurally related oxazolidinones often involves cyclization of chiral precursors. For example, oxadiazole derivatives are synthesized via reactions between chlorinated intermediates and amines under controlled conditions (e.g., using hydroxylamine hydrochloride and chlorination agents) . To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts should be employed. Post-synthesis, polarimetry or chiral HPLC (using columns like Chiralpak® IA/IB) can confirm enantiomeric purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Look for absorption bands at ~1650–1750 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • NMR : In 1H^1H NMR, the aminomethyl group (-CH2NH2\text{-CH}_2\text{NH}_2) appears as a triplet (~δ 3.0–3.5 ppm), while the oxazolidinone ring protons show distinct splitting patterns (e.g., δ 4.0–4.5 ppm for the C5 proton) .
  • Mass Spectrometry : The molecular ion peak ([M+H]+^+) should align with the theoretical molecular weight (e.g., 194.6 g/mol for the free base). Fragmentation patterns can confirm structural motifs like the oxazolidinone ring .

Q. How should researchers address the compound’s stability under varying storage conditions?

  • Methodology : Hydrochloride salts are typically hygroscopic. Store the compound in airtight containers under inert gas (e.g., argon) at −20°C. Monitor degradation via periodic HPLC analysis (C18 columns, mobile phase: 0.1% TFA in acetonitrile/water) . Stability studies should assess pH sensitivity (e.g., in aqueous buffers) and thermal decomposition using TGA/DSC .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the compound’s bioactivity, particularly in enzyme inhibition assays?

  • Methodology :

  • Dose-Response Curves : Use a minimum of six concentrations (e.g., 0.1–100 µM) to determine IC50_{50} values. Include positive controls (e.g., known oxazolidinone-based inhibitors) .
  • Kinetic Studies : Employ Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Monitor time-dependent inactivation to assess irreversible binding .
  • Contradiction Resolution : If bioactivity data conflicts with computational predictions (e.g., docking studies), validate via site-directed mutagenesis of the target enzyme’s active site .

Q. How can researchers resolve contradictions in spectral data arising from stereochemical or conformational isomerism?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K). Compare experimental data with Cambridge Structural Database entries .
  • Dynamic NMR : For conformational isomers, variable-temperature 1H^1H NMR can reveal coalescence temperatures, while 2D NOESY identifies spatial proximity of protons .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in synthesized batches?

  • Methodology :

  • LC-MS/MS : Use a triple quadrupole system with electrospray ionization (ESI) in positive ion mode. Quantify impurities (e.g., des-methyl byproducts) via multiple reaction monitoring (MRM) .
  • Isotopic Dilution : Spike samples with 13C ^{13}\text{C}-labeled internal standards to correct for matrix effects .

Q. How can enantiomeric purity be rigorously validated, and what are the limitations of common techniques?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol gradients. Confirm baseline separation of enantiomers (resolution >1.5) .
  • Limitations : Polarimetry may lack sensitivity for low-concentration samples (<1 mg/mL). Chiral SFC offers faster separations but requires method optimization .

Q. What are the best practices for designing degradation studies to identify major degradation pathways?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (3% H2_2O2_2). Monitor via UPLC-PDA for new peaks .
  • Mass Spectral Libraries : Compare degradation products with databases (e.g., mzCloud) to identify fragments like hydrolyzed oxazolidinone rings .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。